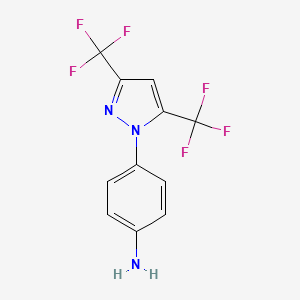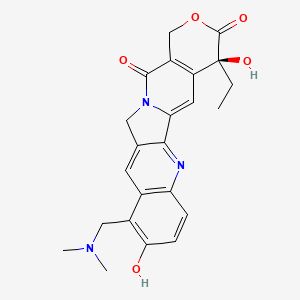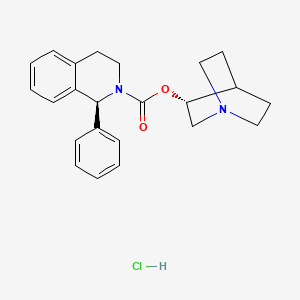
Solifenacin hydrochloride
Übersicht
Beschreibung
Solifenacin hydrochloride is a medication used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .
Synthesis Analysis
The synthesis of Solifenacin hydrochloride involves several steps. The β-phenylethylamine is used as the starting material to synthesize Solifenacin by six steps: acetylation with benzoyl chloride, cyclization with PPA, reduction with KBH4, resolution with D-tartaric acid, acylation with ethyl chloroformate, and esterification with ®- (-)-3-Quinuclidinol . An improved synthetic strategy for the preparation of solifenacin and its pharmaceutically acceptable salts has been proposed .Molecular Structure Analysis
The molecular formula of Solifenacin hydrochloride is C23H27ClN2O2 . The molecular weight is 398.9 g/mol . The IUPAC name is (3R)-1-azabicyclo[2.2.2]octan-3-yl-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride .Chemical Reactions Analysis
While specific chemical reactions involving Solifenacin hydrochloride are not detailed in the search results, it is known that the drug can be quantified using discriminative derivative synchronous emission spectroscopy .Physical And Chemical Properties Analysis
Solifenacin hydrochloride has a molecular weight of 398.9 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. It also has three rotatable bond counts .Wissenschaftliche Forschungsanwendungen
1. Treatment of Benign Prostatic Hyperplasia (BPH) with Lower Urinary Tract Symptoms (LUTS)
- Methods of Application: The study involved a systematic review, meta-analysis, and trial sequential analysis of randomized controlled trials (RCTs) of tamsulosin combined with solifenacin in the treatment of BPH with LUTS .
- Results or Outcomes: The combination therapy was found to be more effective in reducing the Total International Prostate Symptom Score (TIPSS), Storage International Prostate Symptom Score (SIPSS), Quality of life (QOL), and Overactive bladder symptom score (OABSS) compared to tamsulosin monotherapy treatment .
2. Treatment of Overactive Bladder (OAB)
- Methods of Application: The study analyzed the adherence of patients to the therapy and the reasons for solifenacin discontinuation and non-regular use in OAB patients managed by urologists .
- Results or Outcomes: Over two visits, 81.6% of the patients continued therapy, and 88.6% were taking solifenacin regularly . An initial prescription of solifenacin at a low dose reduces the chance of OAB symptom improvement and results in more frequent discontinuation .
3. Treatment of Urinary Incontinence
- Methods of Application: The medicine works by relaxing the muscles around the bladder, allowing it to hold more liquid and reducing the need to urinate as often or as urgently .
- Results or Outcomes: Solifenacin starts to work within 3 to 8 hours, but it can take up to 4 weeks to reach its full effect . It is usually taken long term to help keep symptoms under control .
4. Treatment of Prostate Problems
- Summary of Application: Solifenacin hydrochloride, when combined with tamsulosin, is used to treat prostate problems. It is known as Vesomni when combined .
- Methods of Application: The medicine is prescribed to treat a sudden and urgent need to urinate in patients with an enlarged prostate .
- Results or Outcomes: The usual dose for solifenacin with tamsulosin (Vesomni) is 1 tablet once a day .
5. Treatment of Neurogenic Detrusor Overactivity (NDO)
- Summary of Application: Solifenacin is used to treat neurogenic detrusor overactivity (NDO), a form of bladder dysfunction related to neurological impairment, in children ages two years and older . NDO is a dysfunction of the bladder that results from disease or injury in the nervous system .
- Methods of Application: The medicine works by decreasing bladder contractions .
- Results or Outcomes: NDO may be related to congenital conditions such as spina bifida (myelomeningocele), or other conditions such as spinal cord injury . With NDO, there is overactivity of the bladder wall muscle, which normally relaxes to allow storage of urine .
6. Treatment of Urinary Frequency
- Summary of Application: Solifenacin is used to treat urinary frequency associated with an overactive bladder .
- Methods of Application: The medicine works by relaxing the muscles around the bladder, allowing it to hold more liquid and reducing the need to urinate as often .
- Results or Outcomes: Benefits appear similar to other antimuscarinics such as oxybutynin, tolterodine, and darifenacin .
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solifenacin hydrochloride | |
CAS RN |
180468-39-7 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



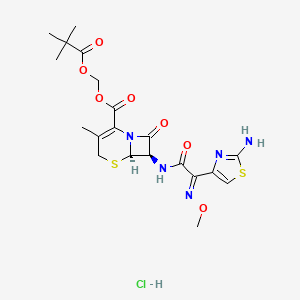
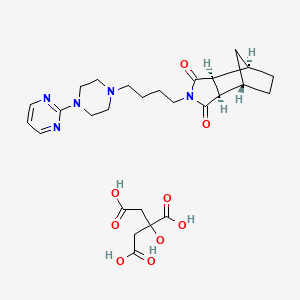

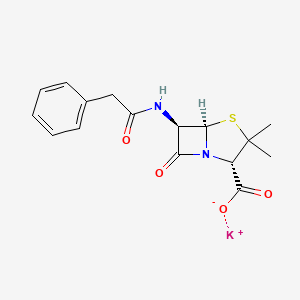
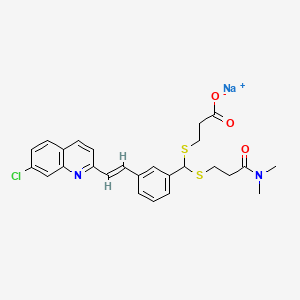
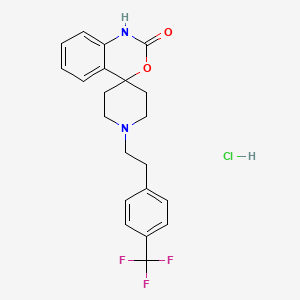
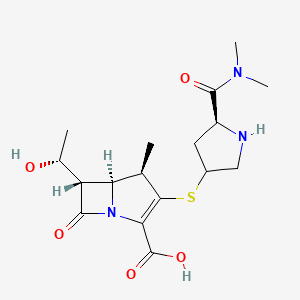
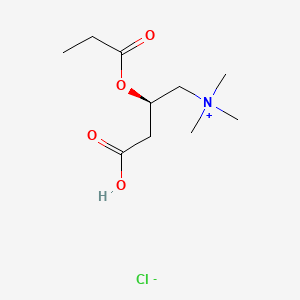
![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
